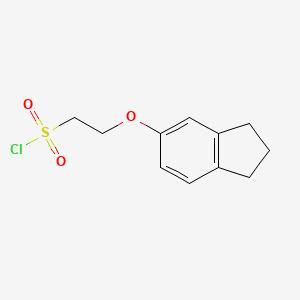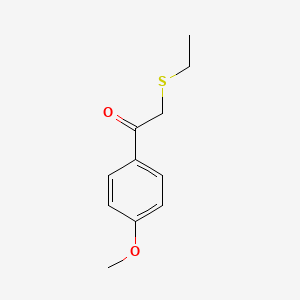
2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is an organic compound with a unique structure that includes an ethylsulfanyl group and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one involves interactions with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one
- 2-(Ethylsulfanyl)-1-(4-hydroxyphenyl)ethan-1-one
- 2-(Ethylsulfanyl)-1-(4-chlorophenyl)ethan-1-one
Uniqueness
2-(Ethylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is unique due to the presence of both the ethylsulfanyl and methoxyphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
115505-09-4 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
2-ethylsulfanyl-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-3-14-8-11(12)9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
HTYVBAYXSKZNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(=O)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)

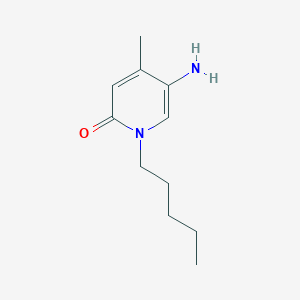
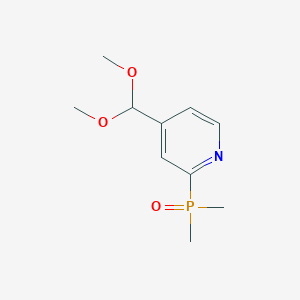
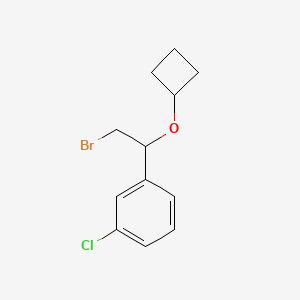
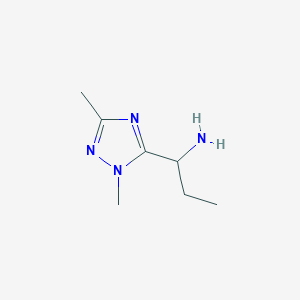


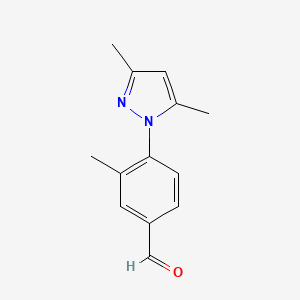
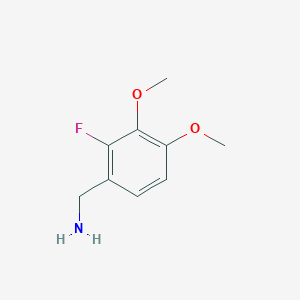
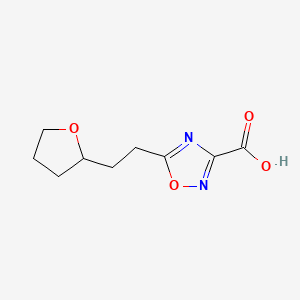

![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
